molecular formula C15H14F2N4OS B1223511 4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline

4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline

Cat. No. B1223511
M. Wt: 336.4 g/mol
InChI Key: LTTNTPOYRNRKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[5-(difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline is a member of isoquinolines.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity : Compounds related to 4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline, such as 1,2,4-triazole derivatives, have demonstrated antimicrobial activities. This includes effectiveness against various microorganisms, showcasing their potential as antimicrobial agents (Bektaş et al., 2007).

Tubulin-Polymerization Inhibition

  • Cytotoxicity and Tubulin Inhibition : Certain derivatives, like 4-(N-cycloamino)quinazolines, have shown promise in cytotoxicity assays and as tubulin-polymerization inhibitors. These compounds could potentially target cancer cells by inhibiting tubulin assembly and binding to the colchicine site on tubulin (Wang et al., 2014).

Antifungal and Antimicrobial Research

  • Antifungal and Antimicrobial Effects : Studies on 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine, a compound structurally similar to the query chemical, revealed promising antifungal and antimicrobial activities. This suggests potential applications in treating fungal pathologies and other microbial infections (Bushuieva et al., 2022).

Antibacterial Activity

  • Broad-Spectrum Antibacterial Agent : Isothiazoloquinolone derivatives, related structurally to the compound , have been synthesized and evaluated for their efficacy against resistant bacterial strains like MRSA. These compounds offer a potential avenue for developing new antibacterial drugs (Wang et al., 2007).

Antitubercular Agents

  • Potential Against Tuberculosis : Some derivatives containing the quinoline-4-yl-1,2,3-triazole moiety have shown significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Thomas et al., 2011).

properties

Product Name

4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline

Molecular Formula

C15H14F2N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

4-[[5-(difluoromethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline

InChI

InChI=1S/C15H14F2N4OS/c1-9-4-3-5-10-6-18-7-11(13(9)10)22-8-12-19-20-15(21(12)2)23-14(16)17/h3-7,14H,8H2,1-2H3

InChI Key

LTTNTPOYRNRKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NC=C2OCC3=NN=C(N3C)SC(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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